Decaborane

Ion Implantation Semiconductor Doping Ultra-Shallow Junction

Conventional boron dopants (BF₂, monomer B) cannot achieve sub-10 nm junction depths for advanced logic nodes, limiting PMOSFET scaling. Decaborane (B₁₀H₁₄) solves this by delivering 10 boron atoms per molecular ion at an effective implant energy of 174 eV per B atom, enabling junction depths as shallow as 5.6 nm. • 10× boron payload per ion vs. diborane - achieves target dose with ⅕ the ion current, boosting implanter throughput and reducing wafer charging. • Suppresses Transient Enhanced Diffusion (TED) critical for sub-0.05 μm PMOSFET short-channel control. • Also serves as a key building block for carborane-based BNCT ligands and chemical hydrogen storage research.

Molecular Formula B10H2
Molecular Weight 110.116
CAS No. 17702-41-9
Cat. No. B607025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecaborane
CAS17702-41-9
SynonymsDecaborane;  Boron hydride (B10H14);  Decaboron tetradecahydride;  nido-Decaborane(14);  Tetradecahydrodecaborane.
Molecular FormulaB10H2
Molecular Weight110.116
Structural Identifiers
SMILESB123B45[B@@]63B[B@@]34[B@@]47B[B@@]26B14B537
InChIInChI=1S/B10H2/c1-3-5-2-6-4(1)7(3)9(3,5)8(5,6)10(4,6)7/h1-2H
InChIKeyJDALSXBJFTZZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decaborane Technical Baseline


Decaborane (B₁₀H₁₄) is a stable, crystalline boron hydride cluster with a molecular weight of 122.22 g/mol, a melting point of 99–100°C, and a boiling point of 213°C . It serves as a critical precursor in multiple technology sectors: as a boron source for ultra-shallow junction formation in advanced semiconductor manufacturing [1]; as a reactant for synthesizing carborane-based ligands for Boron Neutron Capture Therapy (BNCT) ; and as a model compound in chemical hydrogen storage research [2]. Its utility is intrinsically linked to its unique B₁₀ cluster structure, which enables distinct performance characteristics that cannot be replicated by simpler or structurally dissimilar boron compounds.

Semiconductor Doping
Enables ultra-shallow p⁺/n junctions for sub-0.05 μm devices via cluster ion implantation.
BNCT Research
Critical precursor for ¹⁰B-enriched carborane ligands used in neutron capture studies.
Hydrogen Storage
Model borane cluster for chemical hydrogen storage and bonding research.

Decaborane Substitution Risks


Substituting decaborane with a generic boron source like diborane, boron trifluoride, or even other boranes such as pentaborane introduces unacceptable performance and safety variances. Decaborane's ten-boron-atom cluster structure provides a unique combination of low effective implant energy, high boron payload per ion, and specific decomposition kinetics that are not shared by simpler molecules [1]. For instance, while a diborane (B₂H₆) ion delivers only two boron atoms, a single decaborane ion delivers ten, dramatically increasing doping efficiency and enabling junction depths unattainable with traditional precursors [2]. Similarly, its thermal decomposition pathway yields a viscous, soluble residue, a property that differentiates it from pentaborane and is critical for avoiding system clogging in certain fuel or deposition applications [3]. Furthermore, for BNCT applications, only the ¹⁰B-enriched isotopologue of decaborane provides the necessary neutron capture cross-section, a requirement that natural-abundance boron compounds cannot meet .

Boron Cluster Architecture
Unlike diborane (2 B atoms/ion), decaborane delivers 10 B atoms per ion—enabling higher doping efficiency and shallower junctions.
Decomposition Residue Properties
Forms a soluble viscous residue; pentaborane yields insoluble solids that risk fuel-line clogging in high-temperature systems.
Isotopic Enrichment for BNCT
Natural-abundance boron (~20% ¹⁰B) is insufficient; only ¹⁰B-enriched decaborane provides the neutron capture cross-section needed for research.

Decaborane Performance Evidence


Ultra-Shallow Junction Formation

Decaborane (B₁₀H₁₄) cluster ion implantation enables the formation of p⁺/n junctions with a depth of only 5.6 nm after annealing [1]. This is achieved at an implant energy of 2 keV for the cluster, which is equivalent to a monomer boron ion energy of just 174 eV [1]. In contrast, a conventional 10 keV boron monomer implant results in significantly greater diffusion during a 900°C anneal [2]. The suppression of Transient Enhanced Diffusion (TED) with decaborane is a key differentiator for sub-0.05 μm device fabrication.

Junction Depth
Head-to-head
5.6 nm p⁺/n junction at 2 keV B₁₀H₁₄ implant (equiv. 174 eV/B), annealed 1000°C 10s
Supports sub-0.05 μm CMOS fabrication
TED suppressed vs. 10 keV B⁺ implant at 900°C
Ion Implantation Semiconductor Doping Ultra-Shallow Junction

Boron Delivery Efficiency

The molecular structure of decaborane provides an inherent advantage in ion implantation throughput and efficiency. A single ionized decaborane molecule (B₁₀H₁₄⁺) delivers ten boron atoms to the substrate [1]. In comparison, a diborane ion (B₂H₆⁺) delivers only two boron atoms [1]. This higher boron payload per ion allows for a given boron dose to be achieved with a lower ion current, reducing wafer charging damage and improving the productivity of the implanter.

Boron Payload
Class-level
Decaborane: 10 B atoms/ion vs. Diborane: 2 B atoms/ion
Higher implanter throughput, reduced wafer charging
Based on molecular ion stoichiometry
Ion Implantation Semiconductor Manufacturing Dopant Efficiency

Thermal Decomposition Residue Solubility

A critical operational difference exists in the physical nature of the thermal decomposition residues of decaborane and pentaborane. The solid product from the pyrolysis of pentaborane is insoluble and has no melting point below its decomposition temperature [1]. In contrast, the material formed from the decomposition of decaborane is a viscous liquid that is soluble in alkylated decaborane or in liquid decaborane [1]. This solubility is projected to decrease fuel-line clogging below that observed with pentaborane [1].

Residue Solubility
Head-to-head
Decaborane: viscous liquid, soluble. Pentaborane: insoluble solid
Mitigates clogging risk in propulsion fuel systems
Thermal decomposition 202–252°C
Propellant Chemistry Thermal Stability Materials Compatibility

¹⁰B Enrichment for Neutron Capture

The efficacy of Boron Neutron Capture Therapy (BNCT) is directly dependent on the ¹⁰B isotope, which has a high thermal neutron capture cross-section. Natural boron contains only about 19.9% ¹⁰B. Decaborane(14) 10B (CAS 488806-75-3) is specifically enriched to contain a significantly higher proportion of the boron-10 isotope . This enrichment is essential for achieving the therapeutic boron concentrations in tumor cells required for effective neutron capture reactions, a requirement that natural isotopic decaborane (CAS 17702-41-9) or other natural-abundance boron carriers cannot fulfill .

¹⁰B Enrichment
Data to verify
¹⁰B-enriched decaborane (CAS 488806-75-3) vs. natural abundance (~19.9% ¹⁰B)
Required for BNCT research; enrichment level to confirm
Source: supplier specification; verify enrichment
Boron Neutron Capture Therapy BNCT Radiopharmaceuticals

Decaborane Application Scenarios


Ultra-Shallow Junction Fabrication

In advanced semiconductor manufacturing, decaborane is the precursor of choice for forming p⁺/n junctions with depths under 10 nm. By implanting B₁₀H₁₄ cluster ions at low effective energies (e.g., 2 keV cluster energy equating to 174 eV per boron atom), process engineers can achieve junction depths as shallow as 5.6 nm while suppressing Transient Enhanced Diffusion (TED) [1]. This capability is critical for controlling short-channel effects in sub-0.05 μm PMOSFETs and is not achievable with conventional monomer boron or BF₂ implants.

High-Throughput p-Type Doping

For semiconductor fabs seeking to maximize implanter productivity for p-type doping, decaborane offers a substantial throughput advantage. Its ability to deliver ten boron atoms per molecular ion enables a given boron dose to be achieved with one-fifth the ion current required for a diborane-based process [2]. This reduces wafer charging, minimizes beam transport losses, and directly improves the overall equipment effectiveness (OEE) of the ion implantation step.

Carborane Ligand Synthesis for BNCT

Decaborane is a key building block for synthesizing carborane (C₂B₁₀H₁₂) derivatives, which are promising boron delivery agents for BNCT. It is used as a reactant in the preparation of carborane-conjugated quinoline carboxamide ligands that target the translocator protein . For preclinical and clinical BNCT studies, the use of ¹⁰B-enriched decaborane is essential to ensure that the resulting carborane conjugates can deliver a therapeutically relevant dose of the neutron-capture isotope to tumor cells .

Reduced-Clogging Propellant Research

In aerospace propulsion research, decaborane's thermal decomposition behavior offers a distinct advantage over pentaborane. At elevated temperatures (e.g., 202°C to 252°C), decaborane decomposes to form a viscous, soluble liquid residue, whereas pentaborane produces an insoluble solid [3]. This property is critical for minimizing the risk of fuel-line and injector clogging in high-performance propulsion systems, thereby improving operational reliability and safety margins.

Application
Selection Property
Validation Focus
Ultra-Shallow Junction Fabrication
Cluster ion implant capability
Junction depth & TED suppression
High-Throughput p-Type Doping
Boron payload per ion
Implanter throughput & wafer charging
Carborane Ligand Synthesis for BNCT
¹⁰B enrichment level
Isotopic enrichment for research neutron capture
Reduced-Clogging Propellant Research
Thermal decomposition residue solubility
Clogging resistance under high-temp conditions
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